2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

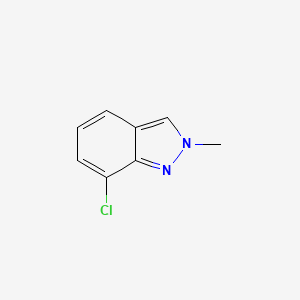

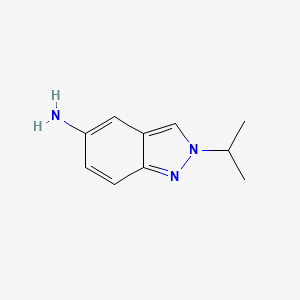

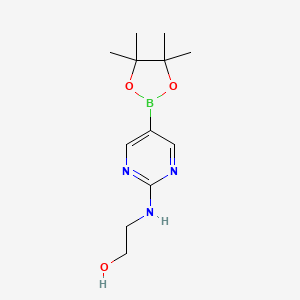

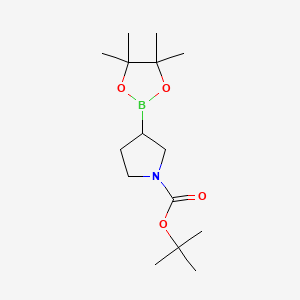

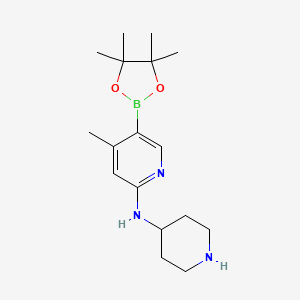

“2-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)amino)ethanol” is a complex organic compound. It contains a pyrimidine ring and a tetramethyl dioxaborolane group . The compound is likely to be used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of such compounds often involves borylation, hydroboration, and coupling reactions . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) can be used to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, compounds with two aldehyde groups can crosslink with amines for producing COFs with imine linkages .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .科学研究应用

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It is utilized in the protection of diols during the synthesis process due to its high stability and reactivity. This makes it a valuable component in the asymmetric synthesis of amino acids and in facilitating reactions such as the Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibition

In pharmacology, boronic acid compounds like this one are often used as enzyme inhibitors. They can inhibit specific enzymes that are involved in disease processes, making them potential candidates for drug development, particularly in the treatment of cancers and microbial infections .

Ligand for Drug Development

The compound’s borate and sulfonamide groups make it a suitable ligand in drug development. It can bind to certain biological targets with high affinity, which is crucial for the creation of drugs that can interact with specific proteins or enzymes within the body .

Fluorescent Probes

Due to its unique structure, this compound can be used as a fluorescent probe. It is capable of identifying various substances within biological systems, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This application is particularly useful in biological assays and diagnostic tests .

Stimulus-Responsive Drug Carriers

The boronic ester bonds present in this compound are widely used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, allowing for controlled drug release. This is beneficial for targeted drug delivery systems, including those for insulin and gene therapy .

Crystallographic and Conformational Analyses

The compound’s structure can be characterized by various techniques such as NMR, IR, MS, and single-crystal X-ray diffraction. These analyses are essential for understanding the physical and chemical properties of the compound, which is important for its application in material science and engineering .

未来方向

作用机制

Target of Action

Similar compounds have been used in the synthesis of biologically active compounds .

Mode of Action

It’s known that boronic acid derivatives like this compound can undergo reactions such as borylation , hydroboration , and coupling with aryl iodides in the presence of transition metal catalysts. These reactions can lead to the formation of various products, including pinacol benzyl boronate , aryl boronates , and chiral allenyl boronates .

Result of Action

Similar compounds have been used in the synthesis of biologically active compounds , suggesting that this compound could potentially have significant biological effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation and rupture of the boronic ester bond in different environments can be used to achieve controlled drug release . Additionally, the compound is moisture sensitive , which suggests that its stability and efficacy could be affected by humidity levels in the environment.

属性

IUPAC Name |

2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-15-10(16-8-9)14-5-6-17/h7-8,17H,5-6H2,1-4H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEIXBFMJFCEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675245 |

Source

|

| Record name | 2-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218789-34-4 |

Source

|

| Record name | 2-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)

![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)